

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid chemical properties

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Compound of Interest

Compound Name: 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

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An In-depth Technical Guide to **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid**

Abstract

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is a specialized arylboronic acid derivative of significant interest to the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive boronic acid moiety and a structurally important 4-methylpiperidine amide group, makes it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and its potential in drug discovery programs. The insights herein are intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Core Physicochemical Properties

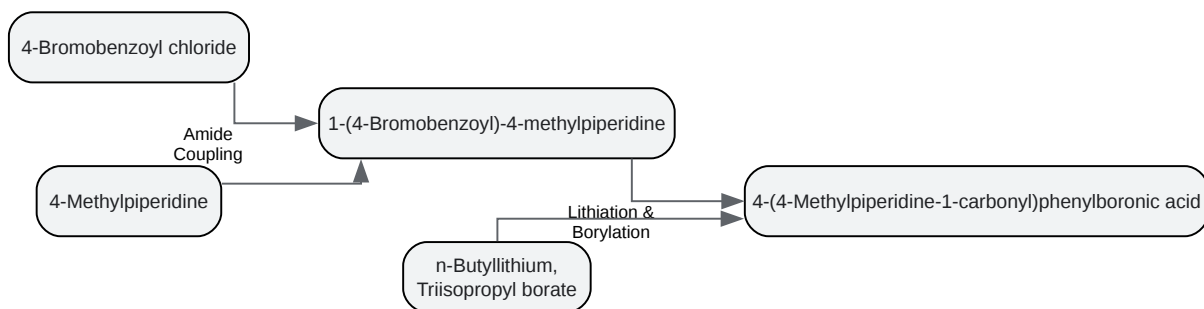
4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is a stable, solid organoboron compound. The presence of the boronic acid group dictates its primary reactivity, while the N-acylated 4-methylpiperidine tail influences its solubility, steric profile, and pharmacokinetic properties when incorporated into larger molecules.

Property	Value	Source(s)
IUPAC Name	(4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid	[1]
CAS Number	850568-21-7	[1]
Molecular Formula	C ₁₃ H ₁₈ BNO ₃	[2]
Molecular Weight	247.10 g/mol	[2]
Appearance	Typically an off-white to white solid	General knowledge
Solubility	Soluble in organic solvents like methanol, DMSO; limited solubility in water	General knowledge

Synthesis and Purification

The synthesis of **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid** typically involves a multistep sequence starting from a readily available halo-substituted benzoic acid derivative. A common and effective strategy is the coupling of 4-methylpiperidine with an activated 4-bromobenzoic acid, followed by a lithium-halogen exchange and subsequent borylation.

Synthetic Workflow Diagram



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Caption: General synthetic route to the title compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies for analogous compounds[3].

- **Amide Formation:** To a solution of 4-methylpiperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-bromobenzoyl chloride (1.05 eq) dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up & Isolation:** Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-bromobenzoyl)-4-methylpiperidine. This intermediate is often pure enough for the next step or can be purified by column chromatography.
- **Lithiation and Borylation:** Dissolve the intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
- **Reagent Addition:** Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
- **Borate Quench:** Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis and Purification:** Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2). Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid**.

Chemical Reactivity and Core Applications

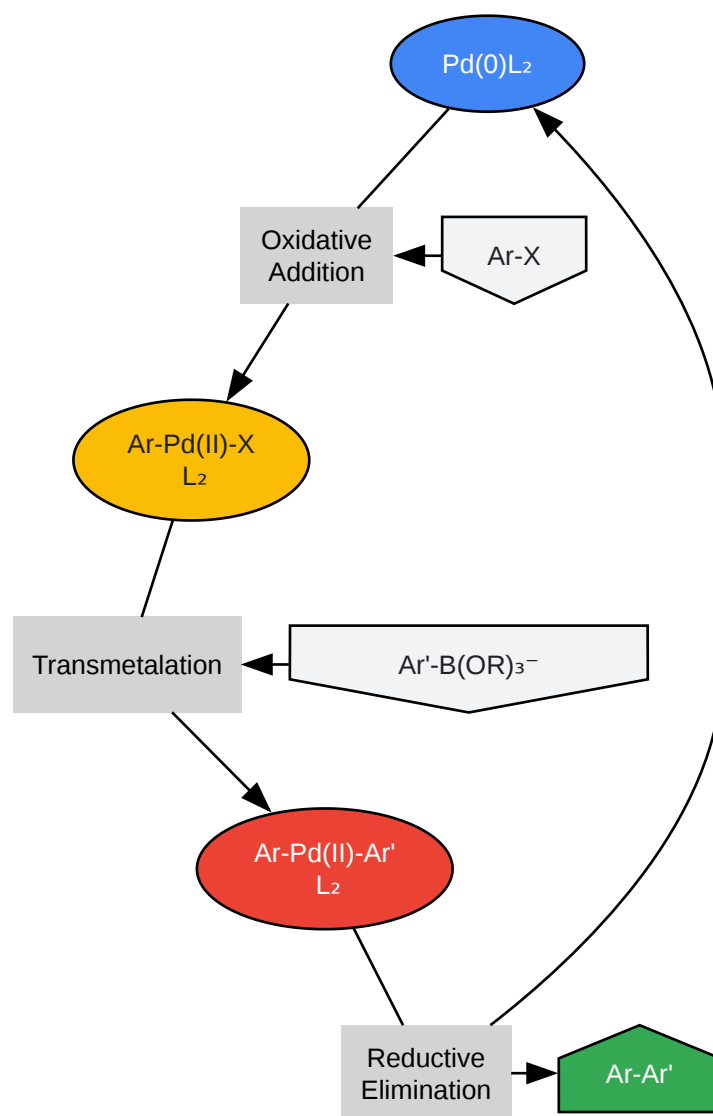
The utility of this molecule is dominated by the reactivity of the boronic acid group, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids are indispensable reagents in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.^[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.^[5] In this reaction, **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid** can be coupled with various organic halides (Ar-X) or triflates (Ar-OTf) to create complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.^{[4][6]}

The reaction requires a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, Pd(OAc)_2), a base (e.g., K_2CO_3 , Cs_2CO_3 , KOH), and a suitable solvent system.^{[7][8]} The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.^[5]

Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[6] Their unique ability to form reversible covalent bonds with diols allows them to target the active sites of enzymes or interact with carbohydrates.[6][9] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), exemplifies this by inhibiting the proteasome.[6]

The title compound, **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid**, serves as a fragment or building block in drug design for several reasons:

- **Vectorial Projection:** The para-substitution pattern provides a well-defined linear geometry for extending a molecule toward a target binding pocket.
- **Pharmacokinetic Modulation:** The 4-methylpiperidine amide moiety is a common feature in modern pharmaceuticals. It can enhance solubility, reduce metabolic liability, and improve cell permeability compared to simpler analogs.
- **Prodrug Strategies:** The boronic acid can be temporarily masked as a boronate ester (e.g., with pinacol), which can improve stability and be cleaved in vivo to release the active boronic acid. This is also a common strategy for creating pH-responsive drug delivery systems, where the boronate ester bond is designed to be labile under the acidic conditions of a tumor microenvironment.^[10]

Interaction with Biological Diols

Caption: Reversible interaction of a boronic acid with a diol.

Handling, Storage, and Safety

As with all laboratory chemicals, **4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid** should be handled with appropriate care. Safety data sheets for analogous compounds provide guidance on its safe use.^{[2][11]}

- **Hazard Identification:** This compound is typically classified with GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^{[2][11]}
- **Precautionary Measures:** Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required.^[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[13]
- **First Aid:**
 - **Skin Contact:** Wash the affected area thoroughly with soap and water.^[13]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

[11]

- Inhalation: Move the person to fresh air.[11]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]

Conclusion

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is a highly versatile and valuable chemical entity. Its primary application as a coupling partner in the Suzuki-Miyaura reaction allows for the efficient synthesis of complex molecular architectures. Furthermore, its structural features make it an attractive building block for the design of novel therapeutics, leveraging the unique chemistry of the boronic acid functional group. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

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References

- 1. 850568-21-7|(4-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. CAS 850567-30-5 | 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid - Synblock [synblock.com]
- 3. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. keyorganics.net [keyorganics.net]
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